molecular formula C12H12N4S B2742937 9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 40106-83-0

9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B2742937
CAS RN: 40106-83-0
M. Wt: 244.32
InChI Key: OAHHGZDYXATDKX-UHFFFAOYSA-N
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Description

9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound . The exact properties and applications of this compound are not widely documented in the literature .


Synthesis Analysis

The synthesis of this compound is not well-documented in the public domain. Therefore, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the public domain. Therefore, a detailed chemical reactions analysis cannot be provided .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the public domain. Therefore, a detailed physical and chemical properties analysis cannot be provided .

Scientific Research Applications

Synthesis and Biological Activity

Hydrazonoyl Halides as Precursors for New Fused Heterocycles : A series of benzo[6,7]cyclohepta[1,2‐d]triazolo[4,3‐a]pyrimidines was synthesized, demonstrating activities against 5α‐reductase with good efficacy, showcasing the potential of these compounds in developing inhibitors for medical applications (Farghaly et al., 2012).

Antibacterial and Anticancer Potential : Novel triazolothienopyrimidines were synthesized and showed comparable antibacterial activity against various gram-positive and gram-negative bacteria. Some derivatives displayed promising anticancer activities, indicating their potential in designing new therapeutic agents (Prasad et al., 2007).

Dimroth Rearrangement for Isomeric Triazolothienopyrimidines : This research outlines the synthesis and interconversion of triazolothienopyrimidines isomers through Dimroth rearrangement, contributing to the structural diversity of potential pharmacological agents (Hamed et al., 2008).

Synthesis of Functionalized Derivatives : Functionalized derivatives of cyclohepta[4,5]-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones were synthesized, exploring the regioselectivity and mechanism of reactions, which is crucial for the development of targeted therapeutic agents (Shawali et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not well-documented in the public domain. Therefore, a detailed mechanism of action cannot be provided .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the public domain. Therefore, a detailed safety and hazards analysis cannot be provided .

Future Directions

The future directions for the research and application of this compound are not well-documented in the public domain. Therefore, a detailed future directions analysis cannot be provided .

properties

IUPAC Name

9-thia-11,13,15,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-4-8-9(5-3-1)17-12-10(8)11-15-14-7-16(11)6-13-12/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHHGZDYXATDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NN=CN4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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